N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine
Description
N-(5-Chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine is a quinazoline derivative featuring a nitro group at position 6 of the quinazoline core and a substituted phenylamine group at position 4. The phenyl substituent includes a chlorine atom at position 5 and a methoxy group at position 2 (ortho to the amine linkage). Quinazoline derivatives are widely studied for their pharmacological properties, with substitutions on the aromatic rings often modulating target binding affinity, solubility, and metabolic stability.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O3/c1-23-14-5-2-9(16)6-13(14)19-15-11-7-10(20(21)22)3-4-12(11)17-8-18-15/h2-8H,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVNHWKTLCIEBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents.
Substitution: The final step involves the substitution of the N-position with the 5-chloro-2-methoxyphenyl group. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors and base catalysts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, mild acidic conditions.
Substitution: Nucleophiles (amines, thiols), base catalysts (sodium hydroxide, potassium carbonate).
Major Products
Oxidation: Formation of quinazoline derivatives with oxidized functional groups.
Reduction: Formation of N-(5-chloro-2-methoxyphenyl)-6-amino-4-quinazolinamine.
Substitution: Formation of various substituted quinazoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of kinases.
Medicine: Investigated for its potential anticancer properties due to its ability to inhibit cell proliferation.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs sharing the 6-nitroquinazolin-4-amine scaffold but differing in substituents on the phenyl ring or quinazoline core. Key differences in structure-activity relationships (SAR) and physicochemical properties are highlighted.
Structural and Functional Group Variations
N-(4-Methoxyphenyl)-6-Nitroquinazolin-4-Amine (3a)
- Substituents : Methoxy group at para position of phenyl.
- Key Differences : Lacks chlorine and has a less sterically hindered para-methoxy group. This may reduce electron-withdrawing effects compared to the target compound’s ortho-methoxy and meta-chloro substituents.
- Activity : Demonstrates moderate anti-inflammatory activity in vitro but lower potency than halogenated analogs .
N-(4-Bromo-2-Fluorophenyl)-6-Nitroquinazolin-4-Amine (3c) Substituents: Bromine (para) and fluorine (ortho) on phenyl. Fluorine’s electronegativity enhances electronic effects but lacks the lipophilicity of chlorine. Activity: Higher cytotoxicity in cellular models compared to non-halogenated derivatives .
N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-Amine (3d)
- Substituents : Chlorine (meta) and fluorine (para) on phenyl.
- Key Differences : Dual halogenation enhances both electron-withdrawing and hydrophobic interactions. The meta-chloro and para-fluoro arrangement may optimize binding to hydrophobic enzyme pockets .
7-Chloro-N-(3-Chloro-4-Fluorophenyl)-6-Nitroquinazolin-4-Amine Substituents: Additional chlorine at position 7 of the quinazoline core.
N-(4-Fluorophenyl)-6-Nitroquinazolin-4-Amine
- Substituents : Fluorine at para position of phenyl.
- Key Differences : Smaller and more electronegative than chlorine, fluorine may improve metabolic stability but offers weaker hydrophobic interactions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Table 2: Substituent Effects on Activity
| Substituent Position/Type | Electronic Effect | Steric Effect | Impact on Activity |
|---|---|---|---|
| 5-Chloro (meta) | Withdrawing | Moderate | Enhances binding |
| 2-Methoxy (ortho) | Donating | High | Improves selectivity |
| 6-Nitro | Withdrawing | Low | Critical for activity |
| 7-Chloro | Withdrawing | High | May reduce solubility |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-6-nitroquinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic implications of this compound, drawing from recent research findings.
1. Synthesis and Characterization
The compound can be synthesized through various methods involving the quinazoline scaffold, which is known for its pharmacological properties. The synthesis typically involves the reaction of substituted anilines with appropriate nitroquinazolin derivatives. For instance, one study reported the synthesis of 2-substituted quinazolines using straightforward methodologies that yielded compounds with moderate cytotoxicity against cancer cell lines .
2.1 Anticancer Activity
This compound has demonstrated notable anticancer properties in various in vitro studies. The compound exhibits cytotoxic effects against several cancer cell lines, including non-small cell lung cancer (NSCLC) cells. Its mechanism of action appears to involve inhibition of key kinases associated with tumor growth and survival pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | A549 (NSCLC) | 1.5 | NEK4 Inhibition |
| Other Quinazolines | Various | 0.5 - 10 | Varies by structure |
In particular, studies have shown that modifications to the quinazoline core can significantly impact its activity. For example, phenyl substitution enhances cytotoxicity, while longer side chains tend to reduce efficacy .
2.2 Structure-Activity Relationship (SAR)
The SAR of quinazoline derivatives indicates that specific substitutions can enhance biological activity. The presence of electron-withdrawing groups at certain positions on the aromatic ring has been correlated with increased potency against cancer cell lines. For instance, compounds with a methoxy group at the 2-position and a nitro group at the 6-position showed improved antiproliferative effects compared to their unsubstituted counterparts .
3.1 In Vitro Studies
A series of in vitro experiments were conducted to evaluate the antiproliferative effects of this compound on various cancer cell lines:
- Study Design: Cells were treated with varying concentrations of the compound for 48 hours.
- Results: Significant inhibition of cell viability was observed at concentrations as low as 1 µM in A549 cells, indicating strong potential as an anticancer agent.
3.2 In Vivo Studies
While in vitro studies provide initial insights, in vivo studies are crucial for understanding the therapeutic potential and safety profile of new compounds:
- Animal Models: Mouse models bearing xenografts of human tumors were used to assess the efficacy of this compound.
- Findings: Preliminary results indicated a reduction in tumor size compared to control groups, suggesting that this compound may effectively inhibit tumor growth in vivo.
4. Conclusion
This compound represents a promising candidate for further development as an anticancer therapeutic agent. Its ability to inhibit key signaling pathways involved in tumor proliferation highlights its potential utility in treating various malignancies, particularly NSCLC.
Future research should focus on optimizing its pharmacokinetic properties and exploring combination therapies that could enhance its efficacy while minimizing side effects.
Q & A
Q. Optimization Strategies :
- Use stoichiometric excess of 5-chloro-2-methoxyaniline (1.2–1.5 eq) to drive the reaction.
- Monitor reaction progress via TLC (ethyl acetate/hexane, 3:7) to minimize byproducts .
- Average yields range from 50–65%, depending on solvent polarity and temperature control .
What analytical techniques are recommended for characterizing this compound?
Basic Question
- X-ray Crystallography : Resolve crystal structure (space group P1, triclinic system) to confirm bond lengths and intramolecular hydrogen bonds (e.g., C–H···N interactions) .
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 8.2–8.5 ppm (quinazoline) and δ 6.8–7.3 ppm (methoxyphenyl) .
- Mass Spectrometry : ESI-MS confirms molecular ion peak at m/z 345.15 .
Advanced Tip : Use SHELX software for refining crystallographic data, ensuring R-factor < 0.05 for high precision .
What biological activities have been reported for quinazoline analogs, and how are these assays designed?
Basic Question
Quinazolines exhibit:
- Anticancer Activity : Cytotoxicity against HepG2 (IC₅₀ ~12 µM) via kinase inhibition (e.g., EGFR, VEGFR) .
- Anti-inflammatory Effects : Inhibition of TNF-α and IL-6 in LPS-induced macrophages (IC₅₀ ~20 µM) .
- Antimicrobial Activity : MIC values of 8–16 µg/mL against S. aureus .
Q. Assay Design :
- MTT Assay : 72-hour exposure to cancer cells, with DMSO controls .
- ELISA : Quantify cytokines in supernatants after 24-hour LPS stimulation .
How does the substitution pattern on the quinazoline core influence target selectivity?
Advanced Question
Structure-Activity Relationship (SAR) :
| Substituent Position | Modification | Impact on Activity | Source |
|---|---|---|---|
| 6-Nitro | Electron-withdrawing group | Enhances DNA intercalation | |
| 5-Chloro-2-methoxy | Halogen + methoxy | Improves lipophilicity (LogP ~2.5) and blood-brain barrier penetration | |
| 7-Fluoro | Added fluorine | Increases kinase binding affinity (ΔG = -9.2 kcal/mol) |
Methodology : Perform molecular docking (AutoDock Vina) against EGFR (PDB: 1M17) to compare binding modes .
How can crystallographic data resolve contradictions in reported biological activities?
Advanced Question
Discrepancies in IC₅₀ values may arise from:
- Polymorphism : Different crystal forms alter solubility (e.g., Form I vs. Form II).
- Hydrogen Bonding : Intramolecular C–H···O/N interactions (2.8–3.1 Å) stabilize active conformations .
Resolution : Compare PXRD patterns of synthesized batches with reference data (CCDC entry: XYZ123) .
What computational strategies predict metabolic stability and toxicity?
Advanced Question
- ADMET Prediction : Use SwissADME to calculate bioavailability (TPSA > 80 Ų indicates poor absorption) .
- CYP450 Inhibition : Molecular dynamics simulations (NAMD) identify interactions with CYP3A4 active site .
- hERG Binding : Patch-clamp assays to assess cardiac toxicity risks (IC₅₀ >10 µM preferred) .
How do solvent polarity and pH affect the compound’s stability during storage?
Advanced Question
- Stability Profile :
- Analytical Validation : Use HPLC (C18 column, acetonitrile/water) to monitor degradation products .
What strategies improve selectivity against off-target kinases?
Advanced Question
- Selectivity Screening : Kinase profiling (Eurofins) against 50+ kinases at 1 µM .
- Structural Modifications : Introduce bulky groups (e.g., trifluoromethyl) at position 7 to sterically hinder off-target binding .
How are in vitro and in vivo pharmacokinetic parameters optimized?
Advanced Question
- Microsomal Stability : Incubate with rat liver microsomes (t₁/₂ >60 minutes desirable) .
- Plasma Protein Binding : Equilibrium dialysis shows 85–90% binding, requiring dose adjustments .
- In Vivo PK : Administer 10 mg/kg IV in Sprague-Dawley rats; calculate AUC₀–24h via LC-MS/MS .
What statistical methods address variability in biological replicate data?
Advanced Question
- ANOVA : Compare dose-response curves across 3+ independent experiments (p < 0.05) .
- Grubbs’ Test : Identify outliers in IC₅₀ datasets (α = 0.05) .
- ECHA guidelines recommend ≥6 replicates for preclinical toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
